molecular formula C14H23ClN2O2 B14919659 3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one

3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one

Cat. No.: B14919659
M. Wt: 286.80 g/mol
InChI Key: GQFOIMVOXKZYOJ-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[56]dodecan-10-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one typically involves the reaction of 3-chloropropionyl chloride with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity material suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while nucleophilic substitution can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(2-Chloropropanoyl)-9-methyl-3,9-diazaspiro[5.6]dodecan-10-one is unique due to its specific spirocyclic structure and the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

3-(2-chloropropanoyl)-10-methyl-3,10-diazaspiro[5.6]dodecan-9-one

InChI

InChI=1S/C14H23ClN2O2/c1-11(15)13(19)17-9-6-14(7-10-17)4-3-12(18)16(2)8-5-14/h11H,3-10H2,1-2H3

InChI Key

GQFOIMVOXKZYOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CCC(=O)N(CC2)C)CC1)Cl

Origin of Product

United States

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